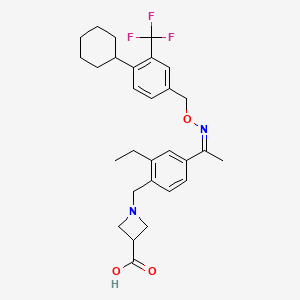

Siponimod

Descripción

Propiedades

Fórmula molecular |

C29H35F3N2O3 |

|---|---|

Peso molecular |

516.6 g/mol |

Nombre IUPAC |

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |

Clave InChI |

KIHYPELVXPAIDH-APTWKGOFSA-N |

SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

SMILES isomérico |

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |

SMILES canónico |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

Sinónimos |

1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid BAF-312 BAF312 Mayzent siponimod |

Origen del producto |

United States |

Contextual Background of Siponimod in Chemical Biology and Pharmaceutical Research

Evolution of Sphingosine-1-Phosphate Receptor Modulators: A Historical Perspective in Chemical Biology

The narrative of Sphingosine-1-Phosphate (S1P) receptor modulators began not with a designed molecule, but with a natural product. Myriocin, derived from the fungus Isaria sinclairii, was identified for its potent immunosuppressive properties. wikipedia.orgpracticalneurology.com This discovery prompted chemists to synthesize a more stable and drug-like analogue, leading to the creation of Fingolimod (FTY720) in 1992. wikipedia.org Initially, the precise mechanism of Fingolimod's immunosuppressive action was not fully understood.

A pivotal moment in S1P chemical biology was the discovery that Fingolimod is a prodrug, requiring phosphorylation in vivo by sphingosine kinases (SphK1 and SphK2) to become the active FTY720-phosphate. nih.govmdpi.com This active metabolite was then found to act as a potent agonist at four of the five known S1P receptors (S1P1, S1P3, S1P4, and S1P5). nih.govneurologylive.com

The discovery of the five G-protein coupled receptors (GPCRs) for S1P, designated S1P1–5, was a milestone that opened new avenues for research. wikipedia.orgnih.gov It was established that the S1P1 receptor, in particular, plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs. numberanalytics.comnih.gov FTY720-phosphate, by acting as a functional antagonist at the S1P1 receptor, induces its internalization and degradation. tandfonline.comnih.gov This prevents lymphocytes from sensing the natural S1P gradient necessary for their exit, effectively trapping them in the lymph nodes and reducing their circulation to sites of inflammation. wikipedia.orgtandfonline.com

This understanding of Fingolimod's mechanism validated the S1P signaling pathway as a druggable target for autoimmune diseases. acs.org However, Fingolimod's lack of selectivity, particularly its activity at the S1P3 receptor, was linked to certain undesirable effects. nih.gov This created a clear rationale for the development of a new generation of S1P receptor modulators with improved selectivity, aiming to retain the therapeutic benefits while minimizing off-target effects. nih.govnih.gov

Siponimod's Distinctive Research Trajectory within Second-Generation S1P Receptor Modulation

The development of this compound (also known as BAF312) represents a targeted effort to create a second-generation S1P receptor modulator with a more refined pharmacological profile. tandfonline.comnih.gov The primary goals were to achieve selectivity for specific S1P receptor subtypes and to optimize pharmacokinetic properties. researchgate.net

Starting from the chemical structure of Fingolimod, researchers embarked on extensive structure-activity relationship (SAR) studies. nih.govnih.gov The design strategy involved replacing the flexible alkyl chain of Fingolimod with a more rigid aromatic core. mdpi.com This not only increased molecular rigidity but also provided a scaffold for further chemical modifications to enhance potency and selectivity. researchgate.netmdpi.com This de novo design approach led to the discovery of a novel series of alkoxyimino derivatives, culminating in the identification of this compound. nih.govresearchgate.net

A key distinguishing feature of this compound is its high selectivity for the S1P1 and S1P5 receptor subtypes. tandfonline.comnih.govpharmgkb.org Unlike the first-generation modulator Fingolimod, this compound was specifically designed to have minimal activity at the S1P3 receptor, which is associated with cardiac effects. neurologylive.comnih.gov This enhanced selectivity is a hallmark of its design and a significant step forward in the field. tandfonline.comtouchneurology.com Furthermore, this compound does not require phosphorylation to be active, which differentiates it from Fingolimod and contributes to a more predictable pharmacological profile. jci.org

Preclinical research demonstrated this compound's ability to act as a functional antagonist at the S1P1 receptor, leading to the sequestration of lymphocytes in lymphoid tissues. europa.eu Its selectivity for S1P1 and S1P5 also opened up investigations into its potential direct effects within the central nervous system (CNS), as these receptors are expressed on various neural cells, including astrocytes, oligodendrocytes, and microglia. touchneurology.comnih.govup.pt Studies have shown that this compound can cross the blood-brain barrier, suggesting that its mechanism may involve both peripheral immunomodulation and direct CNS effects. neurology.orgnih.gov

| Compound | Generation | Receptor Selectivity | Prodrug Status |

|---|---|---|---|

| Fingolimod | First | S1P1, S1P3, S1P4, S1P5 neurologylive.com | Yes nih.govmdpi.com |

| This compound | Second | S1P1, S1P5 tandfonline.compharmgkb.org | No jci.org |

| Ozanimod | Second | S1P1, S1P5 neurologylive.com | No |

| Ponesimod | Second | S1P1 neurologylive.com | No |

Academic Research Paradigms and Scholarly Significance of this compound's Discovery

The discovery of this compound is a prime example of how academic research paradigms have influenced modern drug discovery. The foundational understanding of the S1P signaling pathway, largely built through academic research, was critical. nih.govannualreviews.org This includes the cloning and characterization of the S1P receptors, the elucidation of their roles in lymphocyte trafficking, and the identification of sphingosine kinases. wikipedia.orgnih.govnih.gov

This compound's development spurred further academic inquiry into the specific roles of the S1P5 receptor. The expression of S1P5 on oligodendrocytes, the myelin-producing cells of the CNS, has led to research into the potential for S1P1/S1P5 modulators to influence remyelination and neuroprotection directly within the CNS. neurologylive.comtouchneurology.comnih.gov This represents a paradigm shift from a purely immunomodulatory view to a dual-action hypothesis that includes central mechanisms. nih.gov

Experimental models have been crucial in exploring this hypothesis. Studies using techniques like continuous intracerebroventricular infusion of this compound in animal models have helped to disentangle the peripheral and central effects of the compound. nih.govnih.gov Such experiments have provided evidence that this compound can exert neuroprotective effects independent of its action on peripheral lymphocyte counts. nih.gov However, other studies suggest that the primary action remains on the peripheral immune system. mdpi.comnih.gov

The scholarly significance of this compound lies in its success as a selective, second-generation modulator. It has provided the scientific community with a valuable chemical tool to probe the distinct functions of S1P1 and S1P5 receptors. The development process, involving rational drug design based on a known chemical starting point (Fingolimod) and detailed structure-activity relationship studies, serves as a case study in modern medicinal chemistry. nih.govmdpi.com The journey from a non-selective natural product to a highly selective, synthesized molecule illustrates the maturation of chemical biology as a discipline capable of delivering precise therapeutic agents. mdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism | Selective modulator and functional antagonist of S1P1 and S1P5 receptors. | nih.goveuropa.eu |

| Brain Penetration | Demonstrated to cross the blood-brain barrier with a brain/blood exposure ratio of approximately 10 in mice. | neurology.org |

| Metabolism | Primarily metabolized by the CYP2C9 enzyme (79.3%) and to a lesser extent by CYP3A4 (18.5%). | pharmgkb.orgnih.gov |

| Elimination Half-Life | Approximately 30 hours. | nih.gov |

| CNS Effects | Studies suggest potential direct effects on neural cells, including astrocytes and oligodendrocytes, independent of peripheral immune cell reduction. | nih.govnih.govnih.gov |

Molecular and Cellular Mechanisms of Siponimod Action

Target Identification and Receptor Binding Profile Research

Research has focused on identifying the specific molecular targets of siponimod and characterizing its binding properties to understand its mechanism of action.

This compound's Selective Interaction with Sphingosine-1-Phosphate Receptor Subtypes (S1P1, S1P5)

This compound exhibits high affinity and selectivity for two of the five S1P receptor subtypes: S1P1 and S1P5. nih.govdrugbank.comfda.govnps.org.au Unlike the first-generation S1P receptor modulator, fingolimod, which binds non-selectively to S1P1, S1P3, S1P4, and S1P5, this compound's targeted approach is a key feature of its design. nih.govfda.govnih.gov This selectivity is significant because the different S1P receptor subtypes are associated with distinct physiological functions. For instance, the binding to S1P1 is primarily responsible for the immunomodulatory effects of this compound by preventing the egress of lymphocytes from lymph nodes. nih.govdrugbank.comfda.gov The interaction with S1P5, which is expressed on various neural cells, suggests a direct role in the central nervous system (CNS). nih.govnih.govnih.gov

Preclinical studies have demonstrated that this compound acts as a functional antagonist for the S1P1 receptor. nih.govneurology.org Upon binding, it initially acts as an agonist, but with continued exposure, it leads to the internalization and degradation of the S1P1 receptor. nih.govfda.govneurology.org This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, trapping them within the lymph nodes and reducing their infiltration into the CNS. nih.govfda.govnps.org.au In contrast, this compound appears to act primarily as an agonist at the S1P5 receptor, without causing its down-modulation. nih.govneurology.org

Molecular Determinants of this compound-Receptor Affinity and Selectivity

The selective binding of this compound to S1P1 and S1P5 is determined by specific molecular interactions within the receptor's binding pocket. biorxiv.orgnih.gov Molecular dynamics simulations and structural studies have provided insights into these determinants. The structure of this compound, a synthetic derivative of fingolimod, was modified to increase rigidity in its lipophilic alkyl chain, which confers its selectivity for S1P1 and S1P5. nih.gov

Receptor Occupancy and Conformational Dynamics Studies Induced by this compound

Studies using techniques like SPECT imaging have confirmed that this compound readily crosses the blood-brain barrier and achieves significant receptor occupancy in the CNS. nih.gov In animal models, this compound treatment led to a dose-dependent down-modulation of S1P1 receptors in the brain. nih.gov

Molecular dynamics simulations have revealed that the binding of this compound induces specific conformational changes in the S1P1 receptor that are crucial for its activation. biorxiv.orgbiorxiv.org These changes involve the relative movements of transmembrane helices, particularly TM6 and TM7, which are linked to receptor activation. biorxiv.org The binding of this compound to S1P1 activates key "transmission switches," such as the W6.48 residue, which are necessary for downstream signaling. biorxiv.org In contrast, while this compound can bind to the S1P2 receptor, it fails to induce the necessary conformational changes to activate it, providing a molecular basis for its functional selectivity. biorxiv.orgbiorxiv.org

Intracellular Signaling Pathway Modulation by this compound

The binding of this compound to S1P1 and S1P5 receptors initiates a cascade of intracellular signaling events that ultimately mediate its therapeutic effects.

G-protein Coupled Receptor Signaling Downstream of this compound-S1P Receptor Activation

S1P receptors are G protein-coupled receptors (GPCRs), and their activation by this compound leads to the engagement of specific G proteins. nih.govnih.govpdbj.orgwikipedia.org In the inactive state, the GPCR is bound to a heterotrimeric G protein complex. wikipedia.org Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and the receptor. wikipedia.org

This compound's binding to S1P1 and S1P5 primarily activates the Gi/o family of G proteins. nih.govpdbj.org This activation, in turn, modulates various downstream signaling pathways. For example, in astrocytes, this compound has been shown to activate pro-survival pathways such as the protein kinase R-like endoplasmic reticulum kinase (pERK) and phosphorylated protein kinase B/AKT (pAKT) pathways. nih.gov It also inhibits the translocation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, in response to inflammatory cytokines. nih.govmdpi.com Furthermore, transcriptomic analyses have revealed that this compound's neuroprotective effects involve the modulation of genes related to mitochondrial oxidative phosphorylation and cytokine signaling. mdpi.com

Arrestin Recruitment and Receptor Internalization Research

Following agonist binding and G protein activation, GPCRs are typically phosphorylated by GPCR kinases (GRKs). discoverx.com This phosphorylation promotes the recruitment of β-arrestins, which play a crucial role in receptor desensitization and internalization. discoverx.compromega.com β-arrestin binding blocks further G protein-mediated signaling and targets the receptor for endocytosis. discoverx.com

This compound's action as a functional antagonist at the S1P1 receptor is directly linked to this process. nih.govfda.govneurology.org Its binding induces robust internalization and subsequent degradation of S1P1 receptors on lymphocytes. clevelandclinic.orgfda.govneurology.org This sustained internalization prevents the lymphocytes from responding to the S1P gradient that guides their exit from lymph nodes, effectively sequestering them and reducing peripheral lymphocyte counts. nih.govfda.gov In contrast, research suggests that the S1P5 receptor is not significantly down-modulated by this compound, indicating a different regulatory mechanism and suggesting that its effects via S1P5 are mediated through sustained agonism. neurology.org The differential recruitment of β-arrestin isoforms may also play a role in the specific signaling outcomes, as different isoforms can be associated with either receptor internalization and resensitization or degradation. frontiersin.org

Modulation of Specific Intracellular Signaling Cascades (e.g., RhoA, NFκB, MAPK, Oxidative Phosphorylation)

This compound exerts its effects by modulating several key intracellular signaling cascades, which are crucial in inflammatory and neurodegenerative processes. Research indicates that this compound significantly impacts the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and mitochondrial oxidative phosphorylation pathways. mdpi.comnih.govnih.gov

In human and mouse astrocyte cultures, this compound has been shown to inhibit the translocation of NF-κB that is typically triggered by inflammatory cytokines. frontiersin.orgnih.gov This action points to a direct anti-inflammatory effect on these glial cells. frontiersin.org The anti-inflammatory effects on astrocytes are partially mediated through its functional antagonism of the S1P1 receptor. nih.gov Furthermore, studies using mouse primary microglia demonstrated that this compound suppresses inflammasome activation, a process also linked to NF-κB signaling, by blocking the S1P1 receptor. mdnewsline.com

Transcriptomic analysis of human induced pluripotent stem cell (iPSC)-derived neurons under inflammatory stress (induced by TNF-α) revealed that this compound's neuroprotective effects are linked to its ability to reverse changes in genes associated with the MAPK/NF-κB signaling pathways and mitochondrial oxidative phosphorylation. mdpi.comnih.gov By mitigating the effects of TNF-α, this compound helps to relieve oxidative stress in neuronal cells. mdpi.comnih.govnih.gov In addition to inhibiting pro-inflammatory pathways, this compound can also activate protective ones. In human astrocytes, this compound was found to rapidly induce the nuclear translocation of Nrf2, a key transcription factor for antioxidant responses. frontiersin.orgnih.gov

While the S1P receptor modulator fingolimod has been shown to affect RhoA signaling, specific findings detailing this compound's direct modulation of the RhoA pathway are less defined in the reviewed literature. frontiersin.org

| Signaling Cascade | Cell Type(s) | Observed Effect of this compound | Reference(s) |

|---|---|---|---|

| NF-κB | Astrocytes (Human, Mouse), Microglia (Mouse), Neurons (Human) | Inhibited translocation/activation, suppressed downstream pro-inflammatory gene expression. | mdpi.comnih.govfrontiersin.orgnih.gov |

| MAPK | Neurons (Human) | Reversed TNFα-driven changes in the signaling pathway. | mdpi.comnih.gov |

| Oxidative Phosphorylation | Neurons (Human) | Reversed TNFα-driven changes in mitochondrial oxidative phosphorylation genes, suggesting a relief of oxidative stress. | mdpi.comnih.gov |

| Nrf2 | Astrocytes (Human) | Induced nuclear translocation, activating antioxidant responses. | frontiersin.orgnih.govmdpi.com |

Cellular Responses and Phenotypes in In Vitro Models

Lymphocyte Trafficking and Egress Modulation in Lymphoid Tissue Models

A primary mechanism of this compound is the modulation of lymphocyte trafficking. nih.govbiomolther.org this compound acts as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). nih.govclevelandclinic.org Binding of this compound to S1P1 on lymphocytes induces the receptor's internalization and degradation. clevelandclinic.org This process renders the lymphocytes unresponsive to the natural S1P gradient that directs their egress from secondary lymphoid organs. biomolther.orgmdpi.com

The result is the sequestration of lymphocytes, particularly CCR7+ naive and central memory T cells, within the lymph nodes. nih.gov This prevents their entry into peripheral circulation and subsequent infiltration into the central nervous system (CNS). clevelandclinic.orgmdpi.com This effect is dose-dependent and reversible. nih.gov Studies in healthy individuals have shown that this compound causes a rapid (within 4-6 hours) and persistent decline in the absolute lymphocyte count in the blood. nih.govclevelandclinic.org The selectivity of this compound for S1P1 and S1P5 receptors is a key feature, distinguishing it from less selective S1P receptor modulators. mdpi.com

Effects on Astrocytes, Oligodendrocytes, Neurons, and Microglia in CNS Cell Culture Models

This compound can cross the blood-brain barrier and exert direct effects on resident CNS cells, which express S1P receptors. nih.govresearchgate.net In vitro studies using various CNS cell culture models have elucidated these effects.

Astrocytes: In primary mouse and human fibroblast-derived astrocyte cultures, this compound demonstrates significant anti-inflammatory properties. frontiersin.orgnih.gov It suppresses NF-κB activation and the production of pro-inflammatory cytokines. frontiersin.orgnih.gov Furthermore, this compound-treated astrocytes maintain high levels of the glutamate transporters GLAST and GLT1 even in the presence of inflammatory mediators. frontiersin.org The effects on astrocytes are mediated, at least in part, through the S1P1 receptor. frontiersin.orgnih.gov

Oligodendrocytes: this compound shows protective and pro-myelinating potential by acting on oligodendrocytes, which predominantly express the S1P5 receptor. pnas.orgneurology.org In vitro experiments have shown that this compound promotes the formation of oligodendrocytes from progenitor cells in a dose-dependent manner. neurologylive.com Studies using S1pr5-deficient mice indicate that the protective effects of this compound on oligodendrocytes are dependent on the S1PR5 receptor. pnas.orgresearchgate.netresearchgate.net

Neurons: In primary rat cortical neuron cultures and human iPSC-derived neurons, this compound exhibits direct neuroprotective properties. mdpi.com It dose-dependently enhances neuronal survival and decreases apoptosis induced by the inflammatory cytokine TNF-α. mdpi.comnih.gov Additionally, in co-culture models, this compound prevents astrocyte-induced neurodegeneration, demonstrating an indirect neuroprotective effect by modulating glial cell behavior. frontiersin.orgunimi.it This protection is associated with the modulation of NF-κB and mitochondrial pathways. mdpi.comnih.gov

Microglia: this compound modulates the response of microglia to pro-inflammatory stimuli. In vitro experiments with activated microglial cells, such as the BV2 cell line, showed that this compound reduces the release of the pro-inflammatory molecules IL-6 and RANTES. researchgate.netdovepress.com It has also been shown to inhibit inflammasome activation in primary mouse microglia by antagonizing the S1P1 receptor, thereby suppressing the production of IL-1β. mdnewsline.com

| Cell Type | In Vitro Model | Observed Effect of this compound | Mediating Receptor(s) | Reference(s) |

|---|---|---|---|---|

| Astrocytes | Primary cultures (mouse), iPSC-derived (human) | Suppressed NF-κB activation and pro-inflammatory cytokine production; maintained glutamate transporter levels. | S1P1 | frontiersin.orgnih.gov |

| Oligodendrocytes | Primary cultures (mouse, human) | Promoted oligodendrocyte formation and survival. | S1P5 | pnas.orgneurologylive.comresearchgate.net |

| Neurons | Primary cultures (rat), iPSC-derived (human) | Enhanced survival, decreased apoptosis under inflammatory conditions. | S1P1 (implicated) | mdpi.comnih.gov |

| Microglia | Primary cultures (mouse), BV2 cell line | Reduced release of IL-6 and RANTES; inhibited inflammasome activation. | S1P1 | mdnewsline.comresearchgate.netdovepress.com |

Cellular Differentiation, Survival, and Functional Assays in Primary Cell Cultures

Functional assays in primary cell cultures have provided detailed insights into the mechanisms of this compound, confirming its effects on cellular differentiation, survival, and function.

Cellular Differentiation: In primary cultures, this compound has been shown to promote the differentiation of oligodendrocyte progenitor cells into mature, myelin-producing oligodendrocytes. neurologylive.com Another study using a primary culture of enteric neurons and glial cells noted that enteric glial cells could differentiate into neurons, a complex process that could potentially be influenced by S1P receptor modulation, though direct effects of this compound on this specific differentiation were not detailed. nih.gov

Cellular Survival: this compound's pro-survival effects are most clearly demonstrated in neuronal cultures. In functional assays using live-cell imaging and flow cytometry on primary rat cortical neurons and human iPSC-derived neural progenitor cells, this compound significantly enhanced neuronal survival and protected against apoptosis triggered by inflammatory stress. mdpi.comnih.gov

Functional Assays: A range of functional assays have characterized this compound's direct cellular effects. In primary mouse astrocyte cultures, this compound was shown to suppress the production of pro-inflammatory cytokines and inhibit histone deacetylase (HDAC), suggesting a broad anti-inflammatory mechanism. nih.gov In human iPSC-derived astrocytes, this compound treatment preserved the expression of glutamate transporters, a critical function for preventing excitotoxicity, despite inflammatory challenges. frontiersin.org Functional assays on activated primary microglia confirmed that this compound reduces the secretion of inflammatory chemokines and cytokines. researchgate.netdovepress.com Furthermore, this compound was found to activate pERK and pAKT signaling pathways in cultured astrocytes, which are involved in regulating cell survival and proliferation. dovepress.com

Preclinical Pharmacological Investigations of Siponimod

Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models

Metabolic Pathways and Metabolite Characterization In Vitro and in Animal Models

Siponimod is extensively metabolized, primarily through oxidative biotransformation. drugbank.com In vitro studies using human liver microsomes have identified cytochrome P450 2C9 (CYP2C9) as the principal enzyme responsible for its metabolism, with a smaller contribution from CYP3A4. nih.govresearchgate.net The metabolic pathways of this compound involve several reactions, including C-hydroxylations, cleavage of the oxime ether bond, and subsequent reduction. fda.gov Phase II reactions, such as glucuronidation and sulfation of the hydroxylated metabolites, also occur. fda.gov

In vivo studies in healthy volunteers have shown that unchanged this compound accounts for a significant portion of the total plasma radioactivity, indicating substantial exposure to metabolites. researchgate.net The primary circulating metabolite identified in early studies was M3, a glucuronide conjugate of a hydroxylated form of this compound. researchgate.net However, subsequent research in mice identified a long-lived, non-polar metabolite, M17 (a cholesterol ester of this compound), as the most prominent systemic metabolite. researchgate.net The main metabolites, M3 and M17, are considered pharmacologically inactive and are not expected to contribute to the clinical effects of this compound. drugbank.comfda.gov

The elimination of this compound and its metabolites occurs mainly through biliary and fecal excretion. drugbank.com

Pharmacokinetic Profiling and Brain Penetration in In Vivo Preclinical Models (e.g., rodents, non-human primates)

Preclinical pharmacokinetic studies in various animal models have demonstrated key characteristics of this compound's absorption, distribution, and elimination. After oral administration, this compound is well-absorbed. nih.govnih.gov

A crucial aspect of this compound's preclinical profile is its ability to cross the blood-brain barrier (BBB). drugbank.comclinicaltrials.gov Studies in rodents (mice and rats) and non-human primates have consistently shown that this compound penetrates the central nervous system (CNS). researchgate.netnih.govnih.gov In mice and rats, the mean brain-to-blood drug exposure ratio was found to be approximately 6 to 7. researchgate.netnih.govresearchgate.net This ratio was consistent across a range of doses, suggesting steady CNS penetration. researchgate.net Quantitative whole-body autoradiography in rats using radiolabeled this compound confirmed its ready penetration into the CNS, with particularly high uptake in white matter regions like the cerebellum, corpus callosum, and medulla oblongata. researchgate.netnih.govnih.gov Similar CNS distribution with a brain-to-blood ratio of around 6 was also observed in non-human primates using single-photon emission computed tomography (SPECT). researchgate.netnih.gov

The apparent elimination half-life of this compound is approximately 30 hours. drugbank.com

Enzyme Induction and Inhibition Studies in Research Systems (e.g., CYP2C9)

In vitro studies have been conducted to assess the potential of this compound to induce or inhibit key drug-metabolizing enzymes. These studies are critical for predicting potential drug-drug interactions. This compound is primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4. drugbank.comnih.gov Genetic variations in the CYP2C9 gene can significantly impact this compound's metabolism. nih.govclevelandclinic.org

Preclinical data indicates that this compound is not an inducer of CYP1A2, 2B6, 2C9, and 3A4 at clinically relevant concentrations. fda.gov However, the co-administration of this compound with substances that are moderate or potent inhibitors of both CYP2C9 and CYP3A4 can lead to a substantial increase in this compound exposure. medcentral.comresearchgate.net For instance, the use of fluconazole, a dual moderate CYP2C9/CYP3A4 inhibitor, has been shown to significantly increase this compound's area under the curve (AUC) and prolong its half-life in healthy individuals. medcentral.com Conversely, co-administration with moderate inducers of CYP2C9 and potent inducers of CYP3A4, such as rifampin or carbamazepine, can significantly decrease this compound exposure. medcentral.com

Pharmacodynamic Characterization in Preclinical Research Models

Dose-Response Relationships and Biomarker Modulation in Animal Models

Preclinical studies in animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), have demonstrated a clear dose-response relationship for this compound's efficacy. dovepress.commdpi.com In these models, this compound significantly ameliorated the clinical symptoms of the disease in a dose-dependent manner. dovepress.com This efficacy is linked to its primary pharmacodynamic effect: a dose-dependent reduction in the peripheral blood lymphocyte count. drugbank.comnih.gov This reduction is due to the reversible sequestration of lymphocytes in lymphoid tissues, which occurs within hours of the first dose. drugbank.comeuropa.eu

In a mouse model of transient middle cerebral artery occlusion, this compound induced significant lymphopenia and reduced T-lymphocyte accumulation in the central nervous system. nih.gov Studies in rats have also shown a dose-dependent reduction in brain S1P1 receptor levels, indicating target engagement within the CNS. researchgate.netnih.govnih.gov Furthermore, in a cuprizone-induced model of demyelination in mice, this compound treatment promoted remyelination. researchgate.net

The table below summarizes the dose-dependent effects of this compound on key biomarkers in preclinical models.

| Animal Model | Biomarker | Effect of this compound |

| EAE Mice | Clinical Score | Dose-dependent amelioration dovepress.com |

| Mice | Peripheral Lymphocyte Count | Dose-dependent reduction drugbank.comnih.gov |

| Rats | Brain S1P1 Receptor Levels | Dose-dependent reduction researchgate.netnih.govnih.gov |

| Stroke Mice | T-lymphocyte accumulation in CNS | Reduction nih.gov |

| Cuprizone Mice | Remyelination | Promotion researchgate.net |

Target Engagement and Functional Activity in Preclinical Settings

This compound is a selective modulator of the S1P receptor subtypes S1P1 and S1P5. nih.govclevelandclinic.org Its binding to the S1P1 receptor on lymphocytes acts as a functional antagonist, leading to the internalization and degradation of the receptor. nih.govclevelandclinic.org This prevents the egress of lymphocytes from lymphoid tissues, thereby reducing their recirculation and infiltration into the CNS. clevelandclinic.orgnih.goveuropa.eu

Beyond its effects on peripheral lymphocytes, preclinical studies suggest direct effects of this compound within the CNS. nih.govnih.govresearchgate.net this compound's ability to cross the BBB allows it to interact with S1P1 and S1P5 receptors expressed on various CNS cells, including astrocytes, oligodendrocytes, and microglia. nih.govresearchgate.netmdpi.com In vitro studies have shown that this compound can modulate the response of microglial cells to pro-inflammatory stimuli. mdpi.com In the EAE mouse model, this compound has been shown to prevent synaptic neurodegeneration, an effect that is independent of its impact on circulating lymphocytes. springermedizin.de Furthermore, preclinical evidence suggests that this compound may promote remyelination. mdpi.comresearchgate.netspringermedizin.denovartis.com

The table below outlines the key targets and functional activities of this compound observed in preclinical research.

| Target | Cell Type | Functional Activity |

| S1P1 Receptor | Lymphocytes | Functional antagonism, prevention of egress from lymph nodes nih.govclevelandclinic.orgeuropa.eu |

| S1P1 Receptor | Astrocytes, Microglia | Modulation of neuroinflammation nih.govresearchgate.netmdpi.com |

| S1P5 Receptor | Oligodendrocytes | Potential promotion of remyelination researchgate.netspringermedizin.de |

| - | Neurons | Prevention of synaptic neurodegeneration springermedizin.de |

Efficacy and Mechanistic Studies in Preclinical Disease Models

This compound's therapeutic potential has been extensively investigated in various preclinical models that mimic the pathological features of inflammatory and neurodegenerative disorders. These studies have been instrumental in elucidating its mechanism of action beyond peripheral immune modulation, highlighting its direct effects within the central nervous system (CNS).

Animal Models of Inflammatory and Neurological Disorders (e.g., EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS). In EAE models, this compound has consistently demonstrated efficacy in ameliorating disease severity. nih.gov When administered preventively, before the onset of clinical signs, this compound significantly reduces the clinical scores of EAE. researchgate.net Even when treatment is initiated after the disease peak, it can lead to a less severe disease course. nih.govcharcot-ms.org

In a spontaneous chronic EAE model in 2D2xTh mice, which develop meningeal lymphoid-like structures similar to those found in MS, preventive administration of this compound ameliorated the clinical course of the disease. nih.gov While it did not significantly reduce the incidence of EAE, the treated mice recovered more quickly after the initial disease peak. researchgate.net Another study using an adoptive transfer Th17-driven EAE model showed that treatment with this compound (referred to as BAF312 in the study) completely inhibited EAE symptoms when started early and significantly reduced symptoms when initiated at a later stage. jci.org

The therapeutic effects in EAE are associated with a reduction in immune cell infiltration into the CNS. This compound treatment leads to a significant decrease in both B and T cells within the meningeal compartment. nih.govresearchgate.net Specifically, it has been shown to inhibit the formation of meningeal ectopic lymphoid tissue (mELT). nih.govresearchgate.net Furthermore, this compound treatment reduces the infiltration of CD3+ T cells into the CNS parenchyma. charcot-ms.org

Beyond EAE, the cuprizone model, which induces demyelination through oligodendrocyte toxicity, has also been used to study this compound. In this model, this compound was found to ameliorate the loss of oligodendrocytes and myelin. researchgate.net

Table 1: Effects of this compound in EAE Animal Models

| Model | Treatment Timing | Key Findings | Reference |

|---|---|---|---|

| Spontaneous Chronic EAE (2D2xTh mice) | Preventive (before onset) | Ameliorated clinical course, faster recovery | nih.govresearchgate.net |

| Spontaneous Chronic EAE (2D2xTh mice) | Therapeutic (at peak disease) | Less pronounced, but present, amelioration of disease | nih.gov |

| Adoptive Transfer Th17 EAE | Therapeutic (Day 3 post-transfer) | Complete inhibition of EAE symptoms | jci.org |

| Adoptive Transfer Th17 EAE | Therapeutic (Day 5 post-transfer) | Significant reduction in disease symptoms | jci.org |

Mechanistic Insights from In Vivo Preclinical Efficacy Studies (e.g., neuroprotection, remyelination)

Preclinical studies have provided compelling evidence that this compound's benefits extend beyond its anti-inflammatory effects, pointing towards direct neuroprotective and pro-remyelinating mechanisms within the CNS. nih.govmdpi.comencyclopedia.pub This dual mechanism of action is possible because this compound can cross the blood-brain barrier. nih.gov

Neuroprotection: In EAE models, this compound has been shown to prevent synaptic neurodegeneration, a process that occurs independently of its effects on circulating lymphocytes. springermedizin.de Treatment has been associated with less severe astrocytosis, microgliosis, and neuronal loss. mdpi.com One proposed mechanism for this neuroprotective effect is the modulation of microglia function. mdpi.com this compound treatment in chronic EAE leads to a downregulation of MHC class II expression on microglia, suggesting a shift to a less inflammatory phenotype. charcot-ms.org Furthermore, in vitro studies have shown that this compound can activate pro-survival pathways, such as protein kinase R-like endoplasmic reticulum kinase (pERK) and phosphorylated protein kinase B/AKT (pAKT), in astrocytes. nih.gov It also has been shown to attenuate neuronal cell death by affecting apoptosis and mitochondrial pathways. mdpi.com

Remyelination: this compound has demonstrated the potential to promote remyelination. mdpi.comencyclopedia.pubspringermedizin.de This is thought to be mediated, at least in part, through its action on S1P5 receptors, which are expressed on oligodendrocytes. neurology.org In the cuprizone-induced demyelination model, this compound ameliorated the loss of oligodendrocytes and myelin, an effect that was absent in S1P5 knockout mice, highlighting the importance of this receptor in mediating myelin protection. researchgate.net Studies in Xenopus laevis have also shown that remyelination is dependent on S1P5 and is increased by selective S1P5 agonists. springermedizin.de

Table 2: Mechanistic Insights from In Vivo Studies

| Mechanism | Key Findings | Animal Model | Reference |

|---|---|---|---|

| Neuroprotection | Prevents synaptic neurodegeneration | EAE | springermedizin.de |

| Reduced astrocytosis, microgliosis, and neuronal loss | EAE | mdpi.com | |

| Downregulation of microglial MHC class II expression | Chronic EAE | charcot-ms.org | |

| Remyelination | Ameliorates loss of oligodendrocytes and myelin | Cuprizone | researchgate.net |

Translational Research using Ex Vivo Tissue and Cellular Analysis from Animal Models

Ex vivo analyses of tissues from animal models treated with this compound have provided further granular insights into its cellular and molecular mechanisms.

Histological and immunohistochemical analysis of the CNS from EAE mice treated with this compound confirmed a significant reduction in demyelination and immune cell infiltration. charcot-ms.org Specifically, in a spontaneous chronic EAE model, this compound treatment led to a strong reduction in the extent of meningeal ectopic lymphoid tissue, with diminished numbers of both B and T cells in the meningeal compartment. nih.gov In an adoptive transfer EAE model, while neuronal counts in the cortex were not significantly affected by treatment, there was a notable reduction in oxidative stress. jci.org

Flow cytometry analysis of immune cells isolated from the CNS and peripheral lymphoid organs of EAE mice has been crucial. These studies show that therapeutic this compound treatment is associated with a reduced infiltration of CD3+ cells into the CNS. charcot-ms.org In the periphery, a significant reduction of T cells was observed in the blood, lymph nodes, and spleen. charcot-ms.org

Ex vivo analysis of microglia from the brains and spinal cords of chronically treated EAE mice revealed a distinct phenotypic shift. This compound treatment led to a prominent downregulation of microglial MHC class II expression, a marker of activation and antigen presentation. charcot-ms.org There was also a moderate downregulation of PD-L1 and CD69 on microglia. charcot-ms.org

Recent studies have also employed advanced imaging techniques on ex vivo tissues. Using fluorine-19 magnetic resonance imaging (19F MRI), researchers have been able to detect and map the distribution of this compound in ex vivo organs of mice. ismrm.orgnih.gov These studies revealed an inhomogeneous distribution in the brain, with higher accumulation in the cerebrum compared to the cerebellum. nih.gov In another ex vivo study using organotypic hippocampal slices from mice, this compound was shown to partially prevent oxidative stress-induced alterations in mitochondrial morphology and dynamics in neurons. mdpi.com

Table 3: Summary of Ex Vivo Findings

| Analysis Type | Tissue/Cell Type | Key Findings | Reference |

|---|---|---|---|

| Histology/Immunohistochemistry | CNS (EAE mice) | Reduced demyelination and CD3+ cell infiltration. | charcot-ms.org |

| Meninges (EAE mice) | Strong reduction in B and T cells in meningeal ectopic lymphoid tissue. | nih.gov | |

| Cortex (EAE mice) | Reduced oxidative stress. | jci.org | |

| Flow Cytometry | CNS (EAE mice) | Reduced infiltration of CD3+ cells. | charcot-ms.org |

| Peripheral lymphoid organs (EAE mice) | Significant reduction of T cells. | charcot-ms.org | |

| Microglia (EAE mice) | Downregulation of MHC class II, PD-L1, and CD69. | charcot-ms.org | |

| 19F MRI | Brain (mice) | Inhomogeneous distribution, higher in cerebrum than cerebellum. | nih.gov |

Drug Discovery and Development Research Trajectory of Siponimod

Lead Identification and Optimization Strategies

The journey to discovering Siponimod involved comprehensive lead identification and optimization strategies aimed at developing a compound with improved selectivity and pharmacokinetic properties compared to earlier S1P modulators. nih.govnih.govmdpi.com

High-Throughput Screening Approaches for S1P Receptor Modulators

High-throughput screening (HTS) played a crucial role in identifying initial hits with activity against S1P receptors. This approach involves rapidly screening large libraries of chemical compounds to find those that exhibit a desired biological activity. danaher.comupmbiomedicals.comresearchgate.net While the provided search results specifically mention HTS in the context of identifying S1P₃-R agonists and general lead identification, the discovery of novel S1P₁ agonists, including the series from which this compound emerged, was initiated through de novo design using FTY720 as a starting point, followed by extensive SAR studies. nih.govresearchgate.netnewdrugapprovals.orgnih.gov This suggests that while HTS is a common method, the initial phase for this compound's direct precursors might have involved more targeted design based on existing S1P modulator structures like FTY720.

Structure-Activity Relationship (SAR) Studies of this compound Analogues and Derivatives

Extensive structure-activity relationship (SAR) studies were central to the optimization of lead compounds, ultimately leading to this compound. nih.govresearchgate.netnewdrugapprovals.orgnih.govdntb.gov.uaresearchgate.net These studies involved systematically modifying the chemical structure of initial hits and evaluating how these changes affected their potency, selectivity, and other pharmacological properties. danaher.comupmbiomedicals.com

Starting from a chemical scaffold related to FTY720, researchers explored modifications to various parts of the molecule. One key strategy involved replacing the phosphate moiety found in the active metabolite of FTY720 (FTY720-phosphate) with a carboxylic acid group. nih.gov This modification was explored to potentially reduce non-specific binding and improve pharmacokinetic properties. nih.gov A reductive amination strategy was utilized to efficiently derivatize an aldehyde fragment with a collection of amino carboxylic acids, leading to the identification of potent compounds. nih.gov

SAR studies focused on optimizing different regions of the molecule, including the hydrophobic tail and the phenyl ring. For instance, replacing the phenyl ring with heterocycles like pyridines or thiophenes showed marginal decreases in S1P₁ activity while maintaining good selectivity against S1P₃. nih.govresearchgate.net Optimization of the hydrophobic tail was crucial in achieving subnanomolar potency at the S1P₁ receptor. nih.gov

The incorporation of a trifluoromethyl group onto the aromatic ring and the replacement of the flexible lipid chain of fingolimod with a more rigid aromatic ring and cyclohexane in this compound were key structural changes guided by SAR studies and rational design principles. mdpi.com These modifications contributed to the desired selectivity profile, particularly the selectivity for S1P₁ and S1P₅ receptors while sparing S1P₃. guidetomalariapharmacology.orgcrsubscription.comnih.govmdpi.combiomolther.orgnih.gov

Interactive Table 1: Examples of SAR Study Findings (Based on Search Result nih.gov)

| Compound Feature Modified | Example Modification (Compound) | S1P₁ Activity (EC₅₀) | S1P₃ Selectivity | Notes |

| Amino carboxylate group | Compound 2 | 300 nM | Not specified | Identified as a potent lead. nih.gov |

| Phenyl ring C | 2-furanyl (17) | 0.015 µM | 3.0 µM | Comparable S1P₁ activity to phenyl analog. researchgate.net |

| Phenyl ring C | 2-thienyl (18) | 0.018 µM | 5.9 µM | Comparable S1P₁ activity to phenyl analog. researchgate.net |

| Phenyl ring C | Cyclohexyl (20) | 0.0003 µM | 1.5 µM | Achieved subnanomolar potency. researchgate.net |

Rational Design Principles in this compound Discovery

Rational design principles were applied throughout the discovery process, often guided by structural information and the understanding of S1P receptor interactions. nih.govmdpi.comresearchgate.netnih.govacs.org The de novo design approach, using FTY720 as a chemical starting point, exemplifies rational design, aiming to create novel structures with improved properties. nih.govnewdrugapprovals.orgnih.gov

The decision to replace the phosphate group with a carboxylic acid was a rational one, based on the hypothesis that it could reduce non-specific binding and alter pharmacokinetic characteristics. nih.gov Molecular modeling, based on the crystal structure of the S1P₁ receptor (PDB: 3V2Y), played a role in optimizing interactions. mdpi.com The carboxylic acid headgroup of this compound was predicted to form salt bridges with specific amino acid residues (Lys34 and Arg120) and a hydrogen bond with another residue (Tyr29) within the binding pocket, anchoring the molecule. mdpi.com These predicted interactions provided a rationale for the observed potency and guided further structural modifications. mdpi.com The design also aimed for selectivity against S1P₃, which is associated with undesirable effects like bradycardia. nih.govresearchgate.net

Synthetic Chemistry Research Related to this compound

The development of this compound necessitated the creation of efficient and scalable synthetic routes to produce the compound and its intermediates. acs.orgpatsnap.comacs.orgchemicalbook.com

Synthesis Pathways and Methodologies Development (e.g., alkoxyimino derivatives)

This compound is an alkoxyimino derivative, and the development of synthetic pathways for this class of compounds was crucial. crsubscription.comnih.govresearchgate.netnewdrugapprovals.orgnih.govresearchgate.net The synthesis of this compound involves coupling different molecular fragments.

One reported synthetic route involves the reaction of an appropriately substituted benzaldehyde intermediate, specifically (E)-4-(l-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde, with azetidine-3-carboxylic acid. newdrugapprovals.orgchemicalbook.com This reaction can be carried out in methanol, followed by reduction using a reducing agent like sodium triacetoxyborohydride. newdrugapprovals.orgchemicalbook.com The process may involve steps like solvent removal, dilution, pH adjustment, extraction, washing, drying, filtration, and crystallization to obtain the final product. newdrugapprovals.orgchemicalbook.com

Research has also focused on developing scalable processes for key intermediates. For example, the synthesis of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, a crucial intermediate for this compound, has been a subject of process development. acs.orgacs.org Two generations of routes for synthesizing this intermediate have been reported. The first generation involved a cyanation reaction followed by alkaline hydrolysis to introduce the benzoic acid group, replacing a hazardous nucleophilic carboxylation step. acs.orgacs.org This route also substituted the use of LiAlH₄ with a milder NaBH₄ reduction. acs.orgacs.org The second generation route employed a two-step synthesis utilizing nickel-catalyzed Kumada–Corriu coupling and Blanc chloromethylation, starting from a cost-effective material, 1-halo-2-(trifluoromethyl)benzene. acs.orgacs.org These efforts aimed to improve efficiency, safety, and cost-effectiveness of the synthesis. acs.orgacs.org

Impurity Profiling and Control Strategies in Research Synthesis

Impurity profiling is a critical component of pharmaceutical research and development, ensuring the quality, efficacy, and safety of a drug substance. humanjournals.com The synthesis of this compound, like other active pharmaceutical ingredients (APIs), can result in the formation of various impurities, including potential genotoxic impurities. ijalsr.orgresearchgate.net These impurities can originate from starting materials, intermediates, reagents, reaction byproducts, and even atmospheric contamination during manufacturing. humanjournals.comresearchgate.net

Controlling and quantifying these impurities at trace levels is essential. ijalsr.orgresearchgate.net Analytical methods, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are optimized for the trace-level quantification of potential genotoxic impurities in both the pure drug substance and its formulations. ijalsr.org For this compound, a developed LC-MS/MS method utilizes a C18 column with a mobile phase of ammonium acetate and methanol. ijalsr.org This method can identify and quantify specific impurities, such as alcohol and aldehyde impurities, based on their characteristic mass transitions. ijalsr.org The validation of such methods ensures their suitability for assessing potential genotoxic impurities during this compound synthesis and manufacturing, contributing to the production of a safe formulation. ijalsr.orgresearchgate.net

The technical challenge of completely eliminating genotoxic impurities necessitates accurate detection methods. ijalsr.orgresearchgate.net Reference standards for this compound impurities are valuable tools in pharmaceutical research for product development, quality control, method validation, and stability studies. synzeal.com They are also useful for identifying unknown impurities and assessing their genotoxic potential. synzeal.com

Computational Chemistry and In Silico Applications in this compound Research

Computational chemistry and in silico methods have played a crucial role in understanding this compound's interactions and guiding drug design strategies. biorxiv.orgbiorxiv.orgaganitha.aibiorxiv.org These approaches complement experimental studies by providing detailed molecular insights, particularly concerning drug selectivity and receptor interactions. biorxiv.orgbiorxiv.orgaganitha.aibiorxiv.orgresearchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Drug design approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based drug design (LBDD) relies on the knowledge of molecules that exhibit biological activity and correlates this activity with their chemical structure, without requiring information about the molecular target's structure. gardp.org Structure-based drug design (SBDD), conversely, utilizes the three-dimensional structure of the biological target to design or identify molecules that can bind to it.

In the context of S1P receptor modulators like this compound, both approaches have been relevant. This compound itself was developed from a novel chemical series, using fingolimod (FTY720) as an initial lead structure. nih.gov This suggests an initial ligand-based approach, optimizing compounds based on the activity of a known S1P modulator. Subsequently, understanding the interaction of this compound with its target receptors, particularly S1PR1 and S1PR5, has benefited from structure-based insights. cornell.edunih.gov Cryo-electron microscopy (cryo-EM) has provided structural details of human S1PR1 bound to this compound, offering insights into the molecular features that contribute to its selective binding. cornell.edumdpi.com

Computational studies combining ligand and structure-based approaches have also been employed in drug repurposing efforts to identify potential S1P1 agonists. nih.govtbzmed.ac.ir These studies involve generating 3D predictive models based on known S1P1 agonists (ligand-based) and then screening compounds by docking them into the S1P1 receptor structure (structure-based). nih.govtbzmed.ac.ir

Molecular Docking and Molecular Dynamics Simulations for Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method helps in understanding the potential binding modes and affinities between a drug candidate like this compound and its target receptors. rjptonline.orgmdpi.com

Molecular dynamics (MD) simulations go beyond static docking poses by simulating the time-dependent behavior of molecular systems. This allows researchers to study the dynamic interactions between this compound and its receptors, providing a more realistic view of the binding process and the resulting conformational changes in the receptor. biorxiv.orgbiorxiv.orgaganitha.aibiorxiv.orgresearchgate.netrjptonline.orgsciencecast.orgnih.govacs.org

Studies utilizing molecular docking initially suggested that this compound might exhibit lower selectivity for S1PR2 due to potential steric clashes. biorxiv.orgbiorxiv.org However, subsequent MD simulations provided a more nuanced understanding. biorxiv.orgbiorxiv.orgaganitha.aibiorxiv.org These simulations indicated that this compound can indeed bind to S1PR2 with an affinity comparable to that for S1PR1. biorxiv.orgbiorxiv.orgaganitha.aibiorxiv.org The key difference revealed by MD simulations lies in the activation of downstream signaling pathways. While both the endogenous ligand S1P and this compound activate the necessary transmission switches in S1PR1, this compound fails to activate these switches in S1PR2, explaining its functional selectivity despite binding. biorxiv.orgbiorxiv.orgaganitha.aibiorxiv.orgresearchgate.net MD simulations have also been used to evaluate the binding stability of this compound with target proteins like acetylcholinesterase (AChE) in the context of potential effects in Alzheimer's disease models. rjptonline.org

Analytical and Experimental Methodologies in Siponimod Research

Chromatographic Techniques for Siponimod Analysis

Chromatography is a cornerstone for the separation and analysis of this compound from its bulk form, pharmaceutical formulations, and biological samples. Techniques such as HPLC, LC-MS/MS, and HPTLC are pivotal in research and quality assurance.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification in bulk drug and tablet dosage forms. daicelpharmastandards.comcrsubscription.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.

Several studies have developed and validated RP-HPLC methods for this compound analysis. A typical method involves a C18 column as the stationary phase. crsubscription.comnih.gov For instance, one method used a YMC-Triart C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of 0.1% v/v trifluoroacetic acid in water and acetonitrile in a 25:75 v/v ratio. crsubscription.com The analysis was performed at a flow rate of 1.0 ml/min with UV detection at 257 nm, which is the maximum absorbance wavelength for this compound. crsubscription.com This method demonstrated linearity in the concentration range of 5-40 µg/ml with a regression coefficient of 0.99988 and a retention time of 6.54 minutes. crsubscription.com

Another HPLC method was developed for quantifying this compound in vitreous samples, using a reverse phase C18 Eclipse Plus column (4.6 mm × 150 mm, 5 µm). nih.gov The mobile phase for this analysis was composed of 45% water acidified with 0.5% v/v formic acid and 55% acetonitrile, with detection at 220 nm. nih.govrsc.org This method was validated for linearity over two concentration ranges: 0.05–0.5 μg/mL and 1–20 μg/mL. nih.gov Furthermore, Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variation of HPLC, has been used for the simultaneous estimation of this compound and ponesimod, demonstrating a retention time of 3.203 minutes for this compound. scispace.comresearcher.life

| Parameter | Method 1 crsubscription.com | Method 2 nih.gov | Method 3 (UPLC) researcher.life |

|---|---|---|---|

| Stationary Phase | YMC-Triart C18 (250 mm × 4.6 mm, 5 µm) | C18 Eclipse Plus (4.6 mm × 150 mm, 5 µm) | Luna C18 column |

| Mobile Phase | 0.1% Trifluoroacetic acid : Acetonitrile (25:75 v/v) | 0.5% Formic acid in water : Acetonitrile (45:55 v/v) | 0.1% Trifluoroacetic acid : Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 257 nm | 220 nm | 230 nm |

| Retention Time | 6.54 min | Not Specified | 3.203 min |

| Linearity Range | 5-40 µg/mL | 0.05–0.5 µg/mL & 1–20 µg/mL | 0.5-7.5 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the bioanalysis of this compound, offering high sensitivity and selectivity for quantification in biological matrices and for the identification of metabolites. ijpsr.comyoutube.comnih.gov

A robust LC-MS/MS method for quantifying this compound in rat plasma has been developed using a liquid-liquid extraction technique for sample preparation. ijpsr.comijpsr.com This method employed a reverse phase Phenyl C18 column with an isocratic mobile phase of acetonitrile and OPA buffer. ijpsr.comresearchgate.net Quantification was achieved using a positive-mode electrospray ionization (ESI) interface and Multiple Reaction Monitoring (MRM). ijpsr.comijpsr.com The method demonstrated excellent linearity over a concentration range of 5.00–100.00 pg/mL. ijpsr.com

LC-MS/MS is also crucial for identifying and quantifying potential genotoxic impurities and metabolites. ijalsr.orgijalsr.orgresearchgate.net In one study, an optimized method used a Waters C18 column and a mobile phase of 0.02M ammonium acetate (pH 4.2) and methanol (45:55 v/v). ijalsr.orgresearchgate.net The mass analyzer operated in positive ion mode, monitoring the mass transition of m/z 517 (parent ion) to m/z 213 (product ion) for this compound. ijalsr.orgijalsr.orgresearchgate.net This method was also capable of detecting an alcohol impurity (m/z 434 → 173) and an aldehyde impurity (m/z 432 → 172). ijalsr.orgijalsr.orgresearchgate.net Human metabolism studies of [14C]this compound revealed that the drug is cleared mainly through biotransformation. researchgate.net A phase II metabolite, M3 (a glucuronide of hydroxylated this compound), was identified as the main circulating metabolite in plasma initially, while a long-lived non-polar metabolite, M17 (a cholesterol ester of this compound), was later identified as the most prominent systemic metabolite. researchgate.net

| Analyte | Matrix | Ion Mode | Parent Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | Rat Plasma | Positive ESI | Not Specified | Not Specified | ijpsr.comijpsr.com |

| This compound | Pure Drug | Positive Ion Mode | 517 | 213 | ijalsr.orgijalsr.orgresearchgate.net |

| Alcohol Impurity | Pure Drug | Positive Ion Mode | 434 | 173 | ijalsr.orgijalsr.orgresearchgate.net |

| Aldehyde Impurity | Pure Drug | Positive Ion Mode | 432 | 172 | ijalsr.orgijalsr.orgresearchgate.net |

| Metabolite M3 | Human Plasma | Not Specified | Not Specified | Not Specified | researchgate.net |

| Metabolite M17 | Human Plasma | Not Specified | Not Specified | Not Specified | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) has been utilized as part of a broader analytical characterization of this compound. amazonaws.comjpionline.org This technique offers a simple, versatile, and cost-effective method for analysis. In a study that developed multiple analytical techniques for this compound, HPTLC determination was carried out using a Camag Linomet densitometric scanner. amazonaws.com This method was validated according to ICH guidelines and was found to be reliable for the routine screening of this compound in both bulk and pharmaceutical dosage forms. amazonaws.comjpionline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification and Metabolite Identification

Spectroscopic Methods for Structural and Quantitative Analysis

Spectroscopic techniques are vital for elucidating the chemical structure of this compound and for its quantitative analysis. These methods rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative determination of this compound. The compound exhibits a characteristic maximum absorbance (λmax) in the UV region, which can be used for its quantification. Studies have consistently identified the λmax of this compound at approximately 257 nm to 260 nm. crsubscription.comamazonaws.comcaymanchem.com A developed UV spectrophotometric method showed linearity in the concentration range of 5-30 µg/mL. amazonaws.com

Spectrofluorimetry offers a highly sensitive alternative for quantification. This compound possesses native fluorescence that can be measured for analytical purposes. Research has shown that when excited at a wavelength of 258 nm, this compound emits fluorescence with a maximum intensity at 485 nm. amazonaws.com A spectrofluorimetric method was developed and validated, demonstrating linearity in the concentration range of 2-20 µg/mL. amazonaws.com

| Technique | Parameter | Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|

| UV Spectrophotometry | λmax (Absorbance) | 257 - 260 | 5-30 µg/mL | crsubscription.comamazonaws.comcaymanchem.com |

| Spectrofluorimetry | Excitation | 258 | 2-20 µg/mL | amazonaws.com |

| Emission | 485 |

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, definitive techniques for the structural elucidation of this compound and the identification and characterization of its impurities. dokumen.pubhyphadiscovery.com

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Full characterization data, including ¹H NMR and ¹³C NMR, are used to confirm the chemical structure of this compound and its related impurity standards. daicelpharmastandards.com This ensures the correct molecular arrangement and is a critical component of the Certificate of Analysis (CoA) for reference standards. daicelpharmastandards.com While MS can predict structures, NMR provides definitive identification, which is crucial as MS/MS fragmentation patterns can sometimes lead to incorrect assignments. hyphadiscovery.com

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for impurity profiling. daicelpharmastandards.com Impurities can arise during the synthesis, purification, or storage of the active pharmaceutical ingredient. daicelpharmastandards.com It is critical to identify and control these impurities to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com Specific impurities of this compound, such as the this compound Z-Isomer, have been identified. daicelpharmastandards.com LC-MS/MS methods have been developed to specifically detect and quantify potential genotoxic impurities, such as alcohol and aldehyde impurities, at trace levels in both the pure drug and its formulations. ijalsr.orgijalsr.org

Advanced Cellular and Molecular Biology Assays in this compound Research

Reporter Gene Assays for Signaling Pathway Analysis

Reporter gene assays are powerful tools for dissecting the intracellular signaling cascades that are triggered following receptor activation. thermofisher.combmglabtech.comlubio.ch These assays are used to monitor the activity of specific transcription factors and, by extension, the signaling pathways that regulate them. qiagen.com The fundamental principle involves linking a specific DNA response element, which is recognized by a transcription factor, to a reporter gene (e.g., luciferase or green fluorescent protein, GFP). thermofisher.comqiagen.com When the signaling pathway is activated, the transcription factor binds to its response element and drives the expression of the reporter gene, whose output (light or fluorescence) can be quantitatively measured. nih.gov

In the context of this compound research, these assays are instrumental for studying the functional consequences of S1P₁ and S1P₅ engagement. For instance, to study the S1P₁ signaling pathway, researchers can use a cell line engineered with a reporter construct where luciferase expression is controlled by a promoter containing S1P₁-responsive elements. nih.govahajournals.org Upon treatment with this compound, activation of the S1P₁ receptor would initiate a downstream signaling cascade, leading to the activation of specific transcription factors, which then drive luciferase expression.

One relevant pathway is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of inflammation. nih.govindigobiosciences.combosterbio.com Studies have shown that this compound can suppress NF-κB activation in astrocytes. promega.com.au This can be quantitatively assessed using an NF-κB luciferase reporter assay. In such a system, cells are transfected with a plasmid where luciferase expression is under the control of NF-κB response elements. indigobiosciences.commoleculardevices.com When the cells are stimulated to activate the NF-κB pathway, the addition of this compound and its suppressive effect can be measured by a reduction in the luminescent signal compared to untreated, stimulated cells. revvity.com

Furthermore, in vivo reporter systems, such as the S1P₁-GFP reporter mouse, have been developed to visualize S1P₁ signaling directly within a living organism. nih.gov In this model, a GFP reporter gene is knocked into the S1P₁ locus, allowing researchers to track which cells and tissues exhibit S1P₁ signaling during processes like demyelination and remyelination. nih.gov Such studies have revealed S1P₁ signaling in oligodendrocyte lineage cells, implicating a role for this pathway in remyelination. nih.gov

Flow Cytometry and Immunofluorescence for Cellular Phenotyping and Functional Studies

Flow cytometry and immunofluorescence are indispensable techniques in this compound research for characterizing and quantifying cell populations and their functional states, particularly within the immune system and the central nervous system (CNS).

Flow Cytometry is a high-throughput technology that analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. nih.gov By using fluorescently-labeled antibodies that bind to specific cell surface or intracellular proteins (markers), researchers can simultaneously identify, count, and phenotype complex cell populations. nih.gov In preclinical studies of this compound, flow cytometry is extensively used to analyze immune cells from blood, spleen, and lymph nodes of animal models. For example, studies in Experimental Autoimmune Encephalomyelitis (EAE) mice have used flow cytometry to demonstrate that this compound treatment dose-dependently reduces the frequencies of T helper (Th) and cytotoxic T (Tc) cells in secondary lymphoid organs and increases the proportion of regulatory T cells. It has also been used to confirm a reduction in brain-infiltrating CD3+ and CD4+ lymphocytes in models of intracerebral hemorrhage treated with this compound.

Immunofluorescence is a technique that uses fluorescently-labeled antibodies to visualize the localization of specific proteins within cells or tissue sections. This method is crucial for assessing the impact of this compound on cellular infiltration and pathology within the CNS. For instance, following treatment with this compound in EAE models, immunohistochemistry (a related technique using enzyme-conjugated antibodies) and immunofluorescence are used on spinal cord and brain sections to assess the extent of immune cell infiltration, demyelination, and astrogliosis. These analyses have shown that this compound treatment reduces lymphocyte infiltration and attenuates demyelination and microgliosis in the striatum of EAE mice. lubio.ch Similarly, in models of experimental glaucoma, immunofluorescence analysis of retinal and optic nerve tissues has been used to demonstrate the neuroprotective effects of this compound, showing reduced microglial activation and reactive gliosis along the visual pathway.

In Vivo Preclinical Research Techniques and Bioanalytical Platforms

Development and Characterization of Relevant Animal Disease Models

The preclinical evaluation of this compound's efficacy relies on the use of well-characterized animal models that replicate key pathological features of human diseases like multiple sclerosis (MS).

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for inflammatory demyelinating diseases of the CNS, including MS. lubio.ch The model is typically induced in rodents by immunization with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (MOG), which triggers an autoimmune response against the CNS. qiagen.com Preclinical studies have consistently shown that oral administration of this compound significantly ameliorates the clinical symptoms of EAE in both mice and rats. lubio.ch This model has been instrumental in demonstrating this compound's primary mechanism of action—the sequestration of lymphocytes in lymphoid organs, which reduces their infiltration into the CNS. Furthermore, EAE models have been used to show that this compound can have direct, neuroprotective effects within the CNS that are independent of its peripheral immune effects. lubio.chqiagen.com

Optic Nerve Injury and Glaucoma Models are utilized to investigate the neuroprotective properties of this compound. In models of experimental glaucoma, chronic elevation of intraocular pressure or acute excitotoxicity induced by N-methyl-D-aspartate (NMDA) is used to cause optic nerve injury and retinal ganglion cell death. This compound treatment in these models has been shown to provide significant neuroprotection to the retina and higher visual centers of the brain, demonstrating its potential to protect neurons from degenerative changes.

Stroke Models , such as transient middle cerebral artery occlusion (MCAO) in mice, have also been used to investigate this compound's effects in the context of cerebral ischemia. medchemexpress.com These studies assess the impact of the drug on infarct volume, neurological deficits, and neuroinflammation following a stroke. medchemexpress.com

Bioanalytical Methods for Compound Quantification in Biological Matrices of Animal Origin

Accurate quantification of this compound and its metabolites in various biological samples is critical during preclinical development. ahajournals.org This process, known as bioanalysis, underpins the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties and is essential for correlating drug exposure with pharmacological effects. ahajournals.orgbosterbio.com

The gold-standard technique for quantifying small molecules like this compound in complex biological matrices (e.g., plasma, blood, tissue) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . indigobiosciences.combosterbio.com This method offers high sensitivity, selectivity, and accuracy, which are necessary for measuring the low concentrations of the drug often present in these samples. indigobiosciences.com

The development of a bioanalytical LC-MS/MS method for this compound in animal matrices involves several key steps:

Sample Preparation: The first step is to extract this compound from the biological matrix. Due to the complexity of matrices like plasma and tissue homogenates, which contain numerous endogenous substances, efficient extraction is crucial. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). indigobiosciences.combosterbio.com For this compound analysis in rat plasma, a liquid-liquid extraction method has been successfully developed. indigobiosciences.com

Chromatographic Separation: The extracted sample is then injected into a liquid chromatograph. The compound is separated from other components on a chromatographic column (e.g., a reverse-phase C18 or Phenyl column) before it enters the mass spectrometer. indigobiosciences.com

Mass Spectrometric Detection: The mass spectrometer ionizes the compound (e.g., using electrospray ionization) and separates the ions based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) is used for quantification, where a specific parent ion of this compound is selected and fragmented, and a resulting unique product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity. indigobiosciences.com A deuterated version of this compound is often used as an internal standard to ensure accuracy. indigobiosciences.com

These validated bioanalytical methods have been used to determine this compound concentrations in blood and brain tissue from preclinical animal models. moleculardevices.com For example, studies in rodents have shown that this compound penetrates the central nervous system, achieving a brain-to-blood exposure ratio of approximately 6 to 7. moleculardevices.com Such data are vital for confirming that the compound reaches its target site in the CNS and for establishing a relationship between drug exposure and the observed neuroprotective effects. moleculardevices.com

Histopathological and Immunohistochemical Analysis of Animal Tissues

Histopathological and immunohistochemical analyses of animal tissues have been instrumental in elucidating the mechanisms of action of this compound, particularly in preclinical models of multiple sclerosis such as experimental autoimmune encephalomyelitis (EAE) and toxin-induced demyelination. These studies provide critical insights into the drug's effects on inflammation, demyelination, and neurodegeneration within the central nervous system (CNS).

In EAE models, which mimic the inflammatory and demyelinating aspects of multiple sclerosis, this compound treatment has been shown to significantly reduce the infiltration of immune cells into the CNS. neurology.orgnih.gov Immunohistochemical staining for CD3+ T cells in the spinal cord and optic nerve of EAE mice revealed a marked decrease in T-cell infiltrates in this compound-treated animals compared to controls. neurology.orgnih.gov This reduction in inflammatory cell accumulation is a key finding, as it directly correlates with the drug's known mechanism of modulating sphingosine-1-phosphate (S1P) receptors to retain lymphocytes in secondary lymphoid organs. mdpi.com

Furthermore, studies utilizing the EAE model have demonstrated this compound's impact on meningeal ectopic lymphoid tissue (mELT), which are structures associated with cortical pathology in multiple sclerosis. jci.orgnih.gov Histological analysis showed that preventive treatment with this compound significantly inhibited the formation of mELT and reduced the presence of both B cells (B220+) and T cells (CD3+) within the meningeal compartment. nih.govresearchgate.net Even when administered after disease onset, this compound had pronounced effects on reducing mELT formation. mdpi.com

Beyond its anti-inflammatory effects, histopathological assessments have highlighted this compound's role in mitigating demyelination and promoting remyelination. In the cuprizone model, a non-inflammatory model of demyelination, this compound treatment ameliorated oligodendrocyte loss and demyelination. pnas.orgresearchgate.net Staining for myelin proteins such as myelin basic protein (MBP) and proteolipid protein (PLP) showed a preservation of myelin sheaths in this compound-treated mice. neurology.orgpnas.org For instance, in the Cup/EAE model, Luxol fast blue (LFB)/periodic acid-Schiff (PAS) staining of spinal cord tissues revealed multifocal inflammatory demyelination in vehicle-treated mice, which was largely absent in the this compound-treated group. researchgate.net

Immunohistochemical analysis for markers of glial cells has provided further detail on this compound's mode of action. A significant reduction in the activation of microglia and macrophages, identified by Iba1 staining, has been observed in the CNS of this compound-treated EAE and cuprizone models. neurology.orgnih.gov Similarly, the extent of astrocyte activation, visualized by glial fibrillary acidic protein (GFAP) staining, was also reduced. pnas.orgnih.gov These findings suggest that this compound can directly modulate glial cell responses within the CNS, contributing to a less inflammatory and more pro-regenerative environment. frontiersin.org